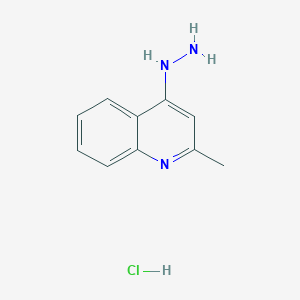

4-Hydrazino-2-methylquinoline hydrochloride

Description

4-Hydrazino-2-methylquinoline hydrochloride is a quinoline derivative featuring a hydrazine (-NHNH₂) group at position 4 and a methyl (-CH₃) group at position 2. Quinoline scaffolds are widely studied in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. Hydrazine-containing quinoline derivatives are typically synthesized via nucleophilic substitution or condensation reactions involving hydrazine hydrate, as demonstrated in related compounds.

Properties

IUPAC Name |

(2-methylquinolin-4-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c1-7-6-10(13-11)8-4-2-3-5-9(8)12-7;/h2-6H,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHGSVNMZWGJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486334 | |

| Record name | 4-Hydrazino-2-methylquinoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61760-54-1 | |

| Record name | 4-Hydrazino-2-methylquinoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization-Reduction Method

Reaction Overview

The diazotization-reduction pathway is a widely employed strategy for introducing hydrazine functionalities into aromatic systems. For 4-hydrazino-2-methylquinoline hydrochloride, this method begins with 2-amino-4-methylquinoline as the precursor. The amine group is first converted to a diazonium salt under acidic conditions, followed by reduction to yield the hydrazine derivative.

Diazonium Salt Formation

In a typical procedure, 2-amino-4-methylquinoline is dissolved in concentrated hydrochloric acid at 0–5°C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to generate the diazonium salt. The exothermic nature of this reaction necessitates strict temperature control to prevent premature decomposition.

Reduction to Hydrazine

The diazonium salt is subsequently reduced using sodium sulfite or stannous chloride (SnCl₂) in hydrochloric acid. Sodium sulfite offers an eco-friendly profile due to its aqueous solubility and minimal byproduct formation, whereas stannous chloride accelerates reduction kinetics but requires careful handling due to its corrosive nature. For instance, reduction with potassium sulfite at 90–95°C for 2 hours yields the hydrazine intermediate, which is precipitated as the hydrochloride salt upon cooling.

Key Parameters:

Nucleophilic Substitution Method

Reaction Mechanism

An alternative route involves the displacement of a leaving group (e.g., chlorine) at the 2-position of 4-methylquinoline. 2-Chloro-4-methylquinoline reacts with hydrazine hydrate in a polar aprotic solvent (e.g., ethanol or DMF) to form the hydrazino derivative.

Optimization of Conditions

Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) are critical for complete substitution. The addition of catalytic iodine or potassium iodide enhances reactivity by polarizing the C–Cl bond.

Example Protocol:

- Combine 2-chloro-4-methylquinoline (1.0 equiv) with hydrazine hydrate (3.0 equiv) in ethanol.

- Reflux at 80°C for 18 hours.

- Acidify with HCl to precipitate the hydrochloride salt.

Yield: 65–75% (extrapolated from analogous quinoline substitutions).

Alternative Pathways and Emerging Strategies

Enzymatic Synthesis

Recent advances in biocatalysis suggest potential for enzymatic amination of halogenated quinolines. For example, transaminases could theoretically convert 2-chloro-4-methylquinoline to the hydrazino derivative under mild conditions, though no published studies confirm this route.

Purification and Characterization

Industrial-Scale Considerations

Large-scale production faces challenges in waste management and cost efficiency. The diazotization-reduction method generates acidic wastewater requiring neutralization, whereas the substitution route produces stoichiometric ammonium chloride. Continuous-flow reactors could mitigate these issues by improving heat transfer and reducing reaction times.

Chemical Reactions Analysis

Hydrazone Formation

The hydrazino group undergoes condensation with aldehydes or ketones to form hydrazones, a reaction critical for synthesizing Schiff base derivatives:

-

General Reaction:

-

Example: Reaction with substituted benzaldehydes (e.g., 6-chloro-2-formylquinoline) in ethanol or dioxane produces hydrazones with potential antimicrobial activity .

-

Conditions:

Sulfonation and Tosylation

The hydrazino group reacts with sulfonating agents to form sulfonohydrazides:

-

Reaction with Tosyl Chloride:

-

Conditions:

Tosylated derivatives are intermediates for further functionalization, such as cross-coupling reactions.

Heterocyclization Reactions

The compound serves as a precursor for fused heterocycles. For example:

-

Pyridazinoquinoline Formation: Cyclization with β-ketoesters or diketones yields pyridazino[3,4-b]quinoline derivatives :

-

Conditions:

Oxidation and Reduction

-

Oxidation: Treatment with nitrous acid converts the hydrazino group to an azide, enabling Staudinger reactions :

-

Reduction: Catalytic hydrogenation of the azide yields the corresponding amine .

Mechanistic Insights

Scientific Research Applications

Chemistry

4-Hydrazino-2-methylquinoline hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its unique hydrazino group allows for various chemical reactions, including:

- Oxidation: Can be oxidized to form quinoline derivatives.

- Reduction: Can be reduced to yield different hydrazine derivatives.

- Substitution Reactions: The hydrazino group can be replaced by other functional groups through nucleophilic substitution.

Research has indicated that this compound exhibits potential biological activities, particularly:

- Antimicrobial Properties: Studies have shown that derivatives of hydrazinoquinolines possess significant antibacterial and antifungal activities. For instance, synthesized derivatives were evaluated against several bacterial strains, demonstrating varying degrees of efficacy .

- Anticancer Potential: The compound is under investigation for its ability to inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and disruption of cellular pathways .

Medicinal Chemistry

The therapeutic potential of 4-hydrazino-2-methylquinoline hydrochloride is being explored in the context of drug development:

- Enzyme Inhibition: Its interaction with specific enzymes makes it a candidate for developing inhibitors that could manage diseases like diabetes by targeting α-glucosidase .

- Neuroprotective Effects: In studies involving neurotoxic agents, compounds similar to 4-hydrazino-2-methylquinoline have shown promise in mitigating neurochemical damage, suggesting potential applications in treating neurological disorders .

Case Study 1: Antimicrobial Activity

A study synthesized several derivatives of 4-hydrazino-2-methylquinoline and evaluated their antibacterial effects against multiple strains. The results indicated that certain derivatives had significant inhibitory effects, with Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics .

Case Study 2: Cancer Cell Proliferation

Research examined the impact of this compound on various cancer cell lines. It was found that specific concentrations led to reduced cell viability, suggesting a mechanism involving apoptosis or cell cycle arrest. Further studies are ongoing to elucidate the precise pathways affected .

Mechanism of Action

The mechanism of action of 4-Hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This mechanism is being explored for its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-hydrazino-2-methylquinoline hydrochloride (inferred structure) with structurally analogous quinoline-based hydrazine derivatives:

Table 1: Structural and Physicochemical Comparison

*Estimated molecular weight for hypothetical structure.

Key Comparisons

Substituent Effects on Reactivity and Bioactivity: Chloro (Cl) vs. Methoxy (OCH₃): The 6-chloro derivative () exhibits higher lipophilicity, favoring membrane permeability in drug design, while the 6-methoxy analog () improves aqueous solubility, advantageous for formulation.

Synthetic Routes: Hydrazine groups are commonly introduced via reactions with hydrazine hydrate under reflux, as seen in ’s triazinoquinoxaline derivatives. For example, 6-chloro-4-hydrazino-2-methylquinoline hydrochloride () likely forms via similar nucleophilic substitution.

Analytical Characterization :

- IR and ¹H-NMR spectra (e.g., NH stretching at ~3200 cm⁻¹, aromatic proton shifts at δ 6.5–8.5 ppm) are critical for confirming hydrazine incorporation and substituent positions, as validated in and .

Commercial and Research Applications: Compounds like 4-hydrazino-2,5,7-trimethylquinoline hydrochloride are commercially available (), suggesting utility in high-throughput screening or as building blocks for antimalarial or anticancer agents.

Biological Activity

4-Hydrazino-2-methylquinoline hydrochloride (CAS Number: 61760-54-1) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C10H12ClN3

Molecular Weight: 209.68 g/mol

The compound is synthesized through the reaction of 2-methylquinoline with hydrazine hydrate under reflux conditions, followed by purification through recrystallization. This synthetic route allows for the production of high-purity compounds suitable for biological testing .

Biological Activity Overview

4-Hydrazino-2-methylquinoline hydrochloride has been studied for various biological activities, particularly:

- Antimicrobial Activity: Exhibits potential against a range of microbial pathogens.

- Anticancer Properties: Investigated for its ability to inhibit cancer cell proliferation.

- Enzyme Inhibition: The hydrazino group can form covalent bonds with nucleophilic sites in enzymes, leading to inhibition of key biological pathways .

The mechanism of action involves interaction with biological macromolecules. The hydrazino group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, disrupting their function. This interaction may lead to:

- Inhibition of Enzymatic Activity: Targeting enzymes critical for cancer progression or microbial growth.

- Disruption of Cellular Processes: Affecting signal transduction pathways and metabolic functions .

Antimicrobial Activity

A study demonstrated that 4-Hydrazino-2-methylquinoline hydrochloride showed significant antibacterial activity against various strains, including resistant pathogens. The minimum inhibitory concentration (MIC) values indicated effective suppression of bacterial growth, suggesting its potential as a therapeutic agent in treating infections .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Properties

Research evaluating the cytotoxic effects on cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values varied across different cell lines, highlighting its selective activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

These findings suggest that 4-Hydrazino-2-methylquinoline hydrochloride may serve as a lead compound for further development into anticancer drugs .

Q & A

Q. How can crystallographic disorder in hydrazine-containing derivatives be addressed during refinement?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.